![molecular formula C14H21NO B1493601 1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2199245-53-7](/img/structure/B1493601.png)
1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Cyclobutane Derivatives : Compounds with a cyclobutane core have been synthesized through various methods, demonstrating the versatility of cyclobutane derivatives in organic synthesis. For instance, oxime derivatives including succinimid and morpholin groups have been reported, highlighting the structural diversity achievable with the cyclobutane ring as a foundation (Dinçer et al., 2005). Additionally, the crystal structure of certain cyclobutane derivatives has been elucidated, providing insights into their molecular configurations and potential interactions (Sarı et al., 2002).
Polymerization of Cyclobutane Derivatives : Cyclobutane carboxylates have been polymerized to study their behavior compared to vinyl counterparts, revealing interesting properties such as high thermal stability and optical clarity, indicative of potential applications in materials science (Drujon et al., 1993).
Photocatalysis and Sensing Applications
Photocatalytic Applications : Cyclobutane derivatives have been explored for their photocatalytic properties, such as in the synthesis of coordination polymers with unique light-induced reactions. These reactions have implications for creating materials with specific sensing and adsorption capabilities, demonstrating the potential for cyclobutane derivatives in developing new photocatalytic materials (Hu et al., 2015).
Selective Luminescence Sensing : Certain cyclobutane-containing compounds have shown highly selective sensing of metal ions, such as iron(III), through fluorescence quenching. This specificity in sensing opens avenues for the use of cyclobutane derivatives in environmental monitoring and analytical chemistry (Hu et al., 2015).
Propriétés
IUPAC Name |
1-[(N-ethyl-3-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-15(11-14(16)8-5-9-14)13-7-4-6-12(2)10-13/h4,6-7,10,16H,3,5,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPNTMIZOVJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1(CCC1)O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



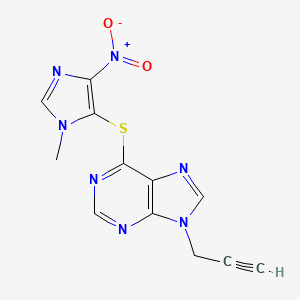

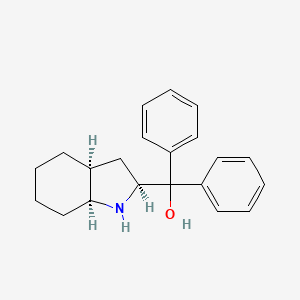
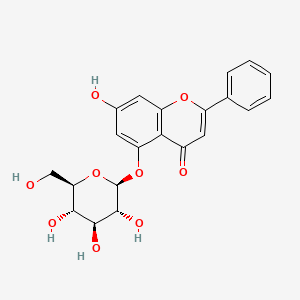
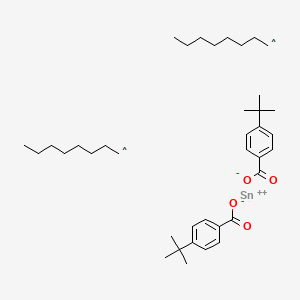


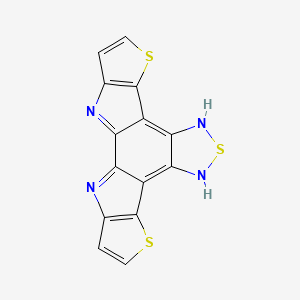
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)


![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)